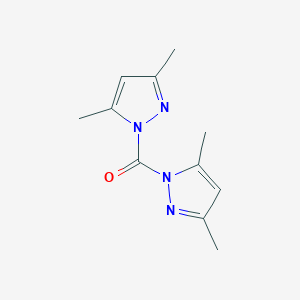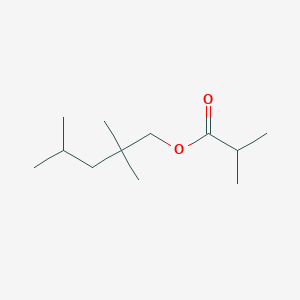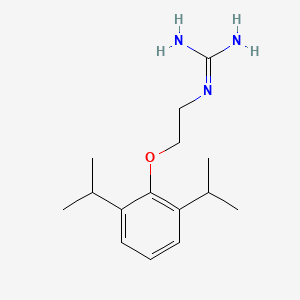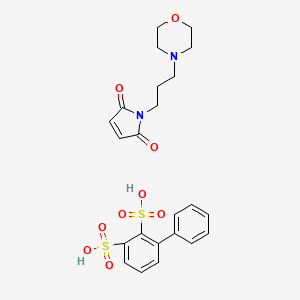
1-(3-(4-Morpholinyl)propyl)-1H-pyrrole-2,5-dione(1,1'-biphenyl)-ar,ar'-disulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-Morpholinyl)propyl)-1H-pyrrole-2,5-dione(1,1’-biphenyl)-ar,ar’-disulfonate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a pyrrole ring, and a biphenyl group, all connected through various functional groups. The presence of these diverse functional groups makes this compound a versatile candidate for numerous chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Morpholinyl)propyl)-1H-pyrrole-2,5-dione(1,1’-biphenyl)-ar,ar’-disulfonate typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the morpholine derivative, followed by the introduction of the pyrrole ring through a series of condensation reactions. The biphenyl group is then attached using a coupling reaction, and the final disulfonate groups are introduced through sulfonation reactions. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening and optimization techniques allows for the efficient production of large quantities of the compound with minimal waste. Advanced purification methods, such as chromatography and crystallization, are employed to achieve the desired purity levels.
化学反応の分析
Types of Reactions
1-(3-(4-Morpholinyl)propyl)-1H-pyrrole-2,5-dione(1,1’-biphenyl)-ar,ar’-disulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
科学的研究の応用
1-(3-(4-Morpholinyl)propyl)-1H-pyrrole-2,5-dione(1,1’-biphenyl)-ar,ar’-disulfonate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(3-(4-Morpholinyl)propyl)-1H-pyrrole-2,5-dione(1,1’-biphenyl)-ar,ar’-disulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of therapeutic applications, the compound may interact with cellular receptors, modulating signal transduction pathways and exerting its effects on cellular functions.
類似化合物との比較
Similar Compounds
- 2,7-Bis[3-(4-morpholinyl)propyl]-4-{[2-(1-pyrrolidinyl)ethyl]amino}benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
- 1-Propanone, 1-(1,1’-biphenyl)-4-yl-2-methyl-2-(4-morpholinyl)-
Uniqueness
Compared to similar compounds, 1-(3-(4-Morpholinyl)propyl)-1H-pyrrole-2,5-dione(1,1’-biphenyl)-ar,ar’-disulfonate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for a wide range of applications, from synthetic chemistry to biomedical research.
特性
CAS番号 |
40481-41-2 |
|---|---|
分子式 |
C23H26N2O9S2 |
分子量 |
538.6 g/mol |
IUPAC名 |
1-(3-morpholin-4-ylpropyl)pyrrole-2,5-dione;3-phenylbenzene-1,2-disulfonic acid |
InChI |
InChI=1S/C12H10O6S2.C11H16N2O3/c13-19(14,15)11-8-4-7-10(12(11)20(16,17)18)9-5-2-1-3-6-9;14-10-2-3-11(15)13(10)5-1-4-12-6-8-16-9-7-12/h1-8H,(H,13,14,15)(H,16,17,18);2-3H,1,4-9H2 |
InChIキー |
FCRHTFYQPBQIDG-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCN2C(=O)C=CC2=O.C1=CC=C(C=C1)C2=C(C(=CC=C2)S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



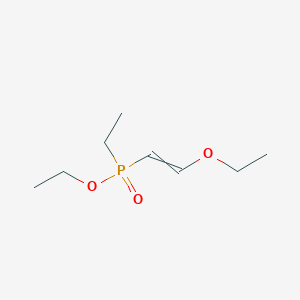
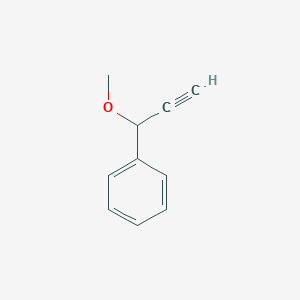
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol](/img/structure/B14668975.png)

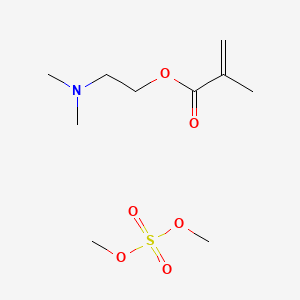



![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14669016.png)

